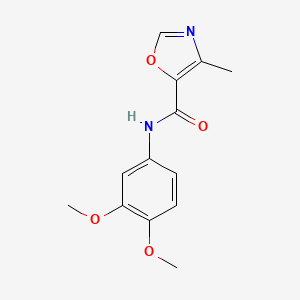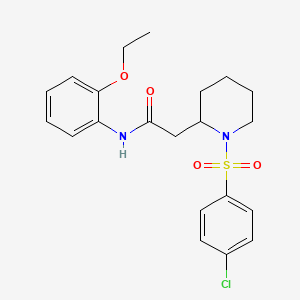
5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a solution of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid in DMF and DCM at 0 °C was treated with HOBT and EDCI. The mixture was stirred at 0 °C for 1 h .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For example, the crystal structure of 5-((bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol, a fluorescence probe, has been reported .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a key step in the synthesis of similar compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For instance, imidazole, a five-membered heterocyclic moiety, is known to show both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Role in Orexin Receptor Mechanisms
Research indicates that compounds with similar structures to 5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide may play a role in modulating orexin receptors. These receptors are implicated in feeding, arousal, stress, and drug abuse behaviors. Specifically, studies show that selective antagonism at orexin receptor 1 (OX1R) could be a potential treatment for compulsive behaviors, including binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Metabolism and Disposition Studies
The metabolism and disposition of compounds structurally related to this compound have been studied, especially in the context of potent HIV integrase inhibitors. These studies involve using techniques like 19F-nuclear magnetic resonance (NMR) spectroscopy for tracking the metabolic fate and excretion balance in animal models (Monteagudo et al., 2007).
Applications in Polymer Research
This compound and its derivatives are relevant in the synthesis of certain polyamides and polymers. These materials are significant in various industrial applications due to their solubility in polar solvents and thermal stability. They can be used for creating tough and flexible films, which are vital in various technological applications (Hsiao & Yu, 1996).
Solid-State Tautomeric Structure Analysis
In the field of crystallography, compounds with a similar structure have been analyzed to determine their conformation and tautomeric structure in the solid state. This kind of study is crucial for understanding the molecular properties and potential pharmaceutical applications of such compounds (Bacsa et al., 2013).
Synthesis and Characterization in Medicinal Chemistry
There are extensive studies on the synthesis and characterization of similar compounds, exploring their potential as inhibitors of biological targets like HIV integrase, and evaluating their antimicrobial and antitubercular activities. This research is crucial for the development of new therapeutic agents (Jayarajan et al., 2019).
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-N-(pyridin-2-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-24-12-19(27-13-14-5-7-15(21)8-6-14)18(25)10-17(24)20(26)23-11-16-4-2-3-9-22-16/h2-10,12H,11,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRZXBZOGXEQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCC2=CC=CC=N2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




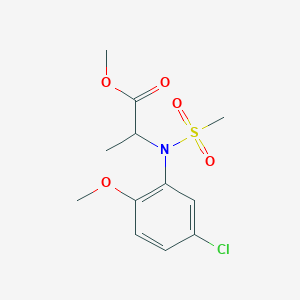


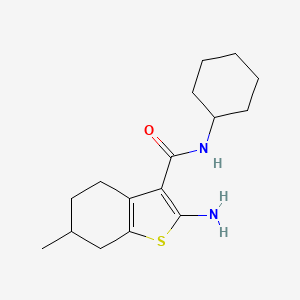
![2-Fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2796115.png)
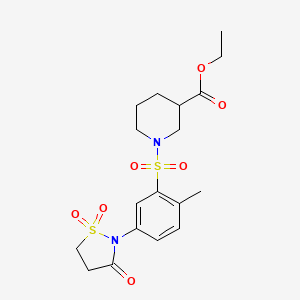

![ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate](/img/structure/B2796120.png)

